![molecular formula C11H21N3O3S B6340053 {1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol CAS No. 1221342-07-9](/img/structure/B6340053.png)
{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of diethylaminoethyl methacrylate . Diethylaminoethyl methacrylate is a compound used in the production of polymers . It has a molecular formula of C10H19NO2 and a molecular weight of 185.3 .
Molecular Structure Analysis
The molecular structure of diethylaminoethyl methacrylate consists of a methacrylate group attached to a diethylaminoethyl group .Chemical Reactions Analysis
Diethylaminoethyl methacrylate can undergo various chemical reactions. For instance, it can be used to synthesize copolymers . It can also react with strong oxidizers and acids .Physical And Chemical Properties Analysis
Diethylaminoethyl methacrylate is a colorless liquid with a strong ammonia-like odor . It is a flammable, weakly alkaline liquid that is miscible with most solvents .Applications De Recherche Scientifique
Polymer Science
This compound has been used in the synthesis of thermosensitive and pH-sensitive polyacrylamides . These polymers are synthesized to obtain nanocontainers for the targeted transport of drugs to diseased areas of the body . The mechanism of action of these polymers is based on a change in the hydrophilic-hydrophobic balance with varying external conditions .
Drug Delivery Systems
The thermosensitive and pH-sensitive behavior of these polymers makes them suitable for use in drug delivery systems . These systems can release drugs in response to specific stimuli, such as changes in temperature or pH .
Biomedical Applications
The polymers synthesized using this compound have potential biomedical applications . For example, they can be used to create nanocontainers for targeted drug delivery .
Temperature-Responsive Polymers
The compound has been used to create temperature-responsive polymers . These polymers exhibit a lower-critical solution temperature (LCST) phase transition in aqueous media .
Tuning Thermoresponsive Behavior
The compound has been used in a postpolymerization betainization approach to tune the thermoresponsive behavior of soft polymeric particles . This could have potential applications in drug delivery, sensing, and oil/lubricant viscosity modification .
Advancing Research Methods
The compound has been used to advance research methods and techniques . For example, it has been used in a new method for data analysis .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-[2-(diethylamino)ethyl]-2-methylsulfonylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3S/c1-4-13(5-2)6-7-14-10(9-15)8-12-11(14)18(3,16)17/h8,15H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNLYRIFQPGCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=CN=C1S(=O)(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

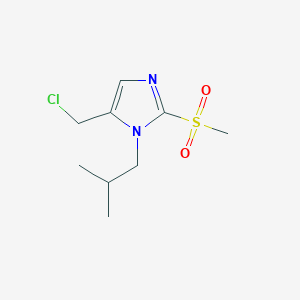

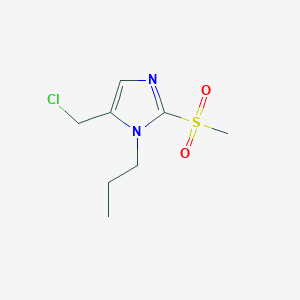
![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)

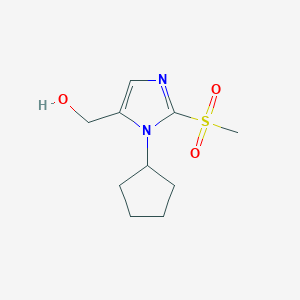
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)
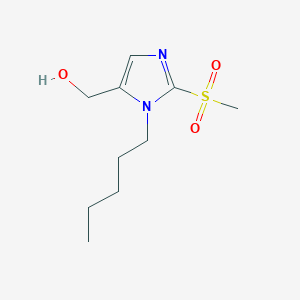
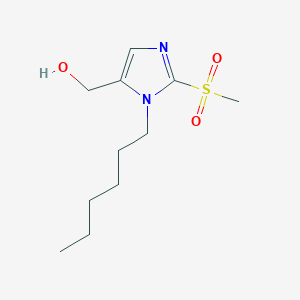

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)